5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-1-phenyl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4S/c1-15-7-13-19(14-8-15)30(28,29)22-20(16-9-11-17(24)12-10-16)25(23(27)21(22)26)18-5-3-2-4-6-18/h2-14,20,26H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVMPZUPCQYTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolone intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to remove the tosyl group or to modify the pyrrolone ring.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could lead to the removal of the tosyl group.
Scientific Research Applications
5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into drug design and development.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity, while the hydroxy and tosyl groups can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a pyrrol-2-one core with analogs but differs in substituent patterns, which critically influence physicochemical and biological properties. Below is a systematic comparison:
Table 1: Substituent Comparison of Pyrrol-2-one Derivatives
Key Findings
Position 1 Modifications: The phenyl group in the target compound contrasts with the 3-pyridinylmethyl (Analog 1) and 2-furylmethyl (Analog 2) groups.
Position 4 Substituents: The 4-methylbenzenesulfonyl group in the target compound is a strong electron-withdrawing moiety, which may increase metabolic stability compared to the 4-methoxybenzoyl (Analog 1) or 3-fluoro-4-methylbenzoyl (Analog 2) groups. Sulfonyl groups are known to improve pharmacokinetic profiles in drug candidates . Analog 2’s 3-fluoro-4-methylbenzoyl group introduces steric hindrance and lipophilicity, possibly affecting target binding selectivity .
Position 5 Aromatic Groups: The 4-fluorophenyl group (target and Analog 1) is associated with enhanced membrane permeability due to fluorine’s electronegativity and small size.
Crystallographic Validation :
- Structural determinations of analogs (e.g., Analog 1) use SHELXL for refinement, ensuring accuracy in bond lengths and angles . The target compound’s sulfonyl group may induce distinct crystal packing compared to carbonyl-containing analogs .
Research Implications and Limitations
- Pharmacological Potential: While direct activity data for the target compound are absent, its sulfonyl group and fluorophenyl motif suggest utility in designing protease or kinase inhibitors, leveraging electron-withdrawing effects for enhanced binding .
- Synthetic Challenges : The 4-methylbenzenesulfonyl group may complicate synthesis due to steric demands, contrasting with the more straightforward acylations in Analog 1 and 2 .
- Validation Gaps : Structural studies of the target compound are inferred from methods like SHELX , but experimental validation (e.g., X-ray diffraction) is required to confirm conformational details.
Biological Activity
5-(4-Fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C23H22FNO4S, with a molecular weight of approximately 423.46 g/mol. Its structure features a pyrrolidine ring substituted with various functional groups, enhancing its versatility for biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that it may act as an antagonist for Formyl Peptide Receptor 1 (FPR1), which is implicated in inflammatory responses and innate immunity modulation . The compound's ability to inhibit intracellular calcium mobilization in leukocytes suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including the compound . For instance, related compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 8 μg/mL . The structural characteristics of these compounds, including electron-withdrawing groups, enhance their antimicrobial efficacy.
Antagonist Activity
Research has demonstrated that this compound exhibits competitive antagonist activity at FPR1, inhibiting fMLF-induced chemotaxis and adhesion in human neutrophils. This property positions it as a candidate for developing new anti-inflammatory drugs .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antibacterial | MIC against MRSA: 8 μg/mL | |
| FPR1 Antagonism | Inhibition of calcium mobilization | |
| Chemotaxis Inhibition | Reduced neutrophil migration |
Case Study 1: FPR1 Antagonism
A study evaluated various 1H-pyrrol-2(5H)-one analogs for their ability to act as FPR1 antagonists. The most active compounds inhibited calcium flux and chemotaxis in neutrophils effectively. The structural analysis indicated that modifications to the pyrrolidine ring significantly influenced their antagonistic potency .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives similar to this compound were tested against various bacterial strains. The results showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications could lead to enhanced bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
